molecular formula C21H26N2O2 B4985946 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE

Cat. No.: B4985946
M. Wt: 338.4 g/mol
InChI Key: OJABWVCUTALUFL-UHFFFAOYSA-N
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Description

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced by reacting the piperazine intermediate with phenethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxy Group: The phenoxy group can be attached by reacting the phenethylpiperazine intermediate with phenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-Phenethyl-4-piperidinone: A derivative of piperidine with similar structural features.

    Fluoroethoxy-1,4-diphenethylpiperidine: A compound with similar piperidine and phenethyl groups.

Uniqueness

1-(4-PHENETHYLPIPERAZINO)-2-PHENOXY-1-PROPANONE is unique due to its specific combination of phenethyl and phenoxy groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-18(25-20-10-6-3-7-11-20)21(24)23-16-14-22(15-17-23)13-12-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJABWVCUTALUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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